1-Bromopropane-2-OL
Overview
Description
Preparation Methods
1-Bromopropane-2-OL can be synthesized through several methods:
From Propanol: One common method involves the conversion of 1-propanol to 2-bromopropane, which can then be oxidized to form this compound.
Direct Bromination: Another method involves the direct bromination of propanol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions.
Chemical Reactions Analysis
1-Bromopropane-2-OL undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: When heated with a strong base like potassium hydroxide (KOH) in ethanol, this compound can undergo elimination to form propene.
Oxidation Reactions: It can be oxidized to form 2-bromopropanoic acid using oxidizing agents like potassium permanganate (KMnO4).
Scientific Research Applications
1-Bromopropane-2-OL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromopropane-2-OL involves nucleophilic substitution and elimination reactions. In nucleophilic substitution, the bromine atom is replaced by a nucleophile, while in elimination reactions, the compound loses a bromine atom and a hydrogen atom to form a double bond . The molecular targets and pathways involved include interactions with nucleophiles and bases, leading to the formation of various products .
Comparison with Similar Compounds
1-Bromopropane-2-OL can be compared with other halogenated alcohols and alkyl halides:
1-Bromoethane: Similar in structure but with a shorter carbon chain.
1-Bromobutane: Similar but with a longer carbon chain.
Bromobenzene: An aromatic compound with a bromine atom attached to a benzene ring.
This compound is unique due to its specific reactivity and the position of the bromine atom on the second carbon, which influences its chemical behavior and applications.
Properties
IUPAC Name |
(2R)-1-bromopropan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO/c1-3(5)2-4/h3,5H,2H2,1H3/t3-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGOLYBUWCMMMY-GSVOUGTGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CBr)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113429-86-0 | |
Record name | 1-Bromo-2-propanol, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113429860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-BROMO-2-PROPANOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNI3HM9S9E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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